5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one

tyrosinase inhibition diphenolase activity melanogenesis

Researchers studying tyrosinase inhibition mechanisms lack well-characterized noncompetitive inhibitor controls. This kojyl-methimazole thioether (CAS 941868-80-0) delivers pure noncompetitive kinetics for monophenolase (IC₅₀=0.03 mM) and diphenolase (IC₅₀=1.29 mM) activities. Validated in B16/F10 cellular melanogenesis assays without cytotoxicity (MTT/HET-CAM confirmed). Supplied at ≥95% purity; pair with the inactive 5-methoxy analog for definitive pharmacophore SAR studies.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
Cat. No. B12125059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SCC2=CC(=O)C(=CO2)O
InChIInChI=1S/C10H10N2O3S/c1-12-3-2-11-10(12)16-6-7-4-8(13)9(14)5-15-7/h2-5,14H,6H2,1H3
InChIKeyDARRJDGVMAZLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kojic Acid–Methimazole Hybrid Tyrosinase Inhibitor


5-Hydroxy-2-([(1-methyl-1H-imidazol-2-yl)thio]methyl)-4H-pyran-4-one (CAS 941868-80-0, MFCD09743101) is a synthetic hybrid compound that covalently links a kojic acid (5-hydroxy-4H-pyran-4-one) scaffold to a methimazole (2-mercapto-1-methylimidazole) moiety via a thioether bridge [1]. With a molecular formula of C₁₀H₁₀N₂O₃S and a molecular weight of 238.27 g/mol, this compound belongs to the kojyl thioether class and is supplied at ≥95% purity for research applications . It was first reported by Chen et al. (2016) as a potent, noncompetitive inhibitor of mushroom tyrosinase with demonstrated intracellular anti-melanogenic efficacy in B16/F10 murine melanoma cells [1].

1
Noncompetitive tyrosinase inhibition kinetics research
2
Cell-based melanogenesis assay context (murine melanoma model)
3
SAR pharmacophore mapping with inactive 5-methoxy congener

Why Analogs Cannot Substitute This Inhibitor


Superficial structural similarity to kojic acid or methimazole masks critical pharmacophore requirements that dictate functional activity. The free 5-OH group on the pyranone ring is essential for tyrosinase inhibition: the 5-methoxy analog (compound 5) is completely inactive, demonstrating that the enolic hydroxyl participates directly in target engagement [1]. Methimazole alone (IC₅₀ = 1.43–1.50 mM) and 2-mercaptoimidazole (IC₅₀ = 4.11 mM) exhibit only modest diphenolase inhibition as mixed-type inhibitors, whereas the covalent kojic acid–methimazole conjugate achieves noncompetitive inhibition with improved potency, indicating that neither fragment alone recapitulates the hybrid's binding mode [1][2]. Kojic acid itself operates via copper chelation with competitive/mixed kinetics and lacks the imidazole-thioether moiety that may confer alternative target interactions, making simple substitution between these chemotypes invalid for structure–activity relationship (SAR) studies, inhibitor mechanism profiling, or cellular melanogenesis assays [1].

5-OH pharmacophore requirement

Methylation at the 5-position (5-methoxy analog) abolishes activity; only the free hydroxyl congener maintains reported target engagement.

Mechanism mismatch

Kojic acid (competitive/mixed) and methimazole (mixed-type) do not replicate the noncompetitive inhibition profile; binding-mode context may not transfer.

Fragment recombination failure

Neither kojic acid nor methimazole alone recapitulates the hybrid’s reported inhibition profile; simple replacement may compromise SAR consistency.

Differentiation Evidence vs. Analogs


Diphenolase Inhibition vs. Kojic Acid

In a direct head-to-head comparison under identical assay conditions, compound 4 inhibited the diphenolase activity of mushroom tyrosinase (using L-DOPA as substrate) with an IC₅₀ of 1.29 mM, versus kojic acid at 1.80 mM—a 28% improvement in inhibitory potency [1]. This comparison was performed within the same published study using the same enzyme source, substrate concentration, and buffer system, eliminating inter-laboratory variability [1].

Diphenolase IC₅₀ vs Kojic Acid
Head-to-head
1.29 mM vs 1.80 mM (kojic acid)
1.40× lower IC₅₀
Reported diphenolase inhibition comparison; supports inhibitor profiling context.
Same-study conditions, mushroom tyrosinase, L-DOPA.
tyrosinase inhibition diphenolase activity melanogenesis kojic acid benchmark

Monophenolase Inhibition and Substrate Selectivity

Compound 4 inhibited the monophenolase activity of mushroom tyrosinase (L-tyrosine substrate) with an IC₅₀ of 0.03 mM (30 µM) in a dose-dependent manner [1]. This monophenolase IC₅₀ is approximately 43-fold lower than its own diphenolase IC₅₀ (1.29 mM), revealing pronounced substrate-dependent selectivity favoring monophenolase over diphenolase inhibition [1]. For context, kojic acid monophenolase IC₅₀ values reported in independent studies range from approximately 13 µM to 94 µM depending on assay conditions; the activity of compound 4 places it within the competitive range of the reference inhibitor for monophenolase while retaining the distinct noncompetitive mechanism [2][3].

Monophenolase IC₅₀ & Selectivity
Cross-study comparable
0.03 mM (target)
43-fold selectivity over own diphenolase
Comparator: kojic acid ~13–94 µM
Reported monophenolase preference context; supports substrate-dependent mechanistic studies.
Independent kojic acid studies report variable IC₅₀.
monophenolase inhibition tyrosinase kinetics L-tyrosine hydroxylation kojic acid benchmark

Noncompetitive vs. Competitive/Mixed Inhibition

Kinetic analysis revealed that compound 4 functions as a noncompetitive inhibitor for both monophenolase and diphenolase activities of mushroom tyrosinase, meaning it binds to the enzyme and/or enzyme–substrate complex with equal affinity regardless of substrate concentration [1]. This contrasts directly with kojic acid, which exhibits competitive inhibition on monophenolase activity and mixed-type inhibition on diphenolase activity . The noncompetitive profile of compound 4 indicates that its inhibitory effect cannot be overcome by increasing substrate concentration—a mechanistically significant advantage for applications where substrate levels may fluctuate.

Inhibition Mechanism
Head-to-head
Target: Noncompetitive (monophenolase & diphenolase)
Kojic acid: competitive/mixed
Methimazole: mixed-type
Noncompetitive mode indicates IC₅₀ independent of substrate concentration; supports kinetic differentiation.
Lineweaver–Burk analysis; not surmountable by substrate excess.
noncompetitive inhibition enzyme kinetics tyrosinase mechanism inhibitor mode-of-action

Enolic Hydroxyl Requirement for Activity

The critical role of the 5-hydroxy group was demonstrated by direct comparison with the 5-methoxy analog (compound 5), which was synthesized and tested under identical conditions. Compound 5 exhibited no inhibitory effects on mushroom tyrosinase activity whatsoever—neither monophenolase nor diphenolase [1]. This binary on/off switch (active vs. inactive) between two compounds differing only by a methyl group on the 5-position oxygen establishes the enolic hydroxyl as an indispensable pharmacophoric element for tyrosinase engagement in this chemotype [1].

5-OH Pharmacophore
Head-to-head
5-OH (active): IC₅₀ 0.03/1.29 mM
5-OCH₃ (compound 5): completely inactive
Critical pharmacophore evidence; supports selection of 5-hydroxy congener for target engagement.
Methylation of 5-OH results in complete loss of activity.
structure-activity relationship pharmacophore enolic hydroxyl kojic acid SAR

Cellular Melanogenesis Inhibition and Cytotoxicity

Beyond cell-free enzymatic assays, compound 4 exerted a potent inhibitory effect on intracellular melanin formation in B16/F10 murine melanoma cells and caused no cytotoxicity at the tested concentrations [1]. This contrasts with methimazole (MMI) and 2-mercaptoimidazole (MI), which although active on tyrosinase, did exhibit cytotoxicity in the same cellular model according to the preceding 2014 study [2]. Furthermore, compound 4 induced no adverse effects on the Hen's Egg Test–Chorioallantoic Membrane (HET-CAM), an established in vivo surrogate for assessing irritancy potential [1].

Cellular Melanogenesis
Cross-study comparable
Target: intracellular melanin reduction, no observed cytotoxicity
Comparator (MMI, 2-MI): showed cytotoxicity
Reported cell-model melanogenesis response without observed cytotoxicity; supports melanogenesis screening context.
B16/F10 cells, MTT assay, HET-CAM non-irritant.
cellular melanin assay B16/F10 melanoma cytotoxicity anti-melanogenic activity

DPPH Radical Scavenging Activity

Compound 4 demonstrated 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity with an IC₅₀ of 4.09 mM [1]. While this is substantially higher than its enzymatic IC₅₀ values—indicating that direct antioxidant activity is not the primary driver of tyrosinase inhibition—the authors concluded that the antioxidant property may be partly related to the potent inhibitory effect on tyrosinase [1]. This dual activity profile (enzyme inhibition + radical scavenging) is not observed with methimazole alone, which lacks the kojic acid-derived antioxidant pharmacophore.

DPPH Scavenging
Supporting evidence
IC₅₀ = 4.09 mM
Modest radical scavenging activity; primary mechanism remains tyrosinase inhibition.
~136-fold above monophenolase IC₅₀, ~3.2-fold above diphenolase IC₅₀.
antioxidant activity DPPH assay radical scavenging multifunctional inhibitor

Optimal Application Scenarios


Noncompetitive Inhibitor for Enzyme Kinetics Studies

Researchers investigating tyrosinase inhibition mechanisms can deploy this compound as a well-characterized noncompetitive inhibitor control. Unlike kojic acid (competitive/mixed) or methimazole (mixed-type), compound 4 provides pure noncompetitive kinetics for both monophenolase and diphenolase activities, with IC₅₀ values of 0.03 mM and 1.29 mM respectively [1]. This enables its use as a calibration standard in kinetic assays where substrate concentration is deliberately varied, as the noncompetitive mode ensures IC₅₀ remains constant regardless of L-tyrosine or L-DOPA levels.

Cellular Melanogenesis Screening Control

In B16/F10 murine melanoma cell-based screening campaigns for novel depigmenting agents, compound 4 serves as a validated positive control that potently reduces intracellular melanin formation without causing cytotoxicity, as confirmed by parallel MTT assays [1]. Its clean safety profile in the HET-CAM assay further supports its use as a comparator in tiered screening strategies that progress from enzymatic to cellular to irritancy assessment stages, providing a consistent reference point across the entire screening cascade.

SAR Probe for Pharmacophore Mapping

The availability of both the active 5-hydroxy compound (compound 4) and its inactive 5-methoxy counterpart (compound 5) from the same synthetic series makes this compound an essential pair for SAR studies exploring the role of the enolic hydroxyl in target binding [1]. Procurement of both compounds together enables definitive pharmacophore assignment, as the complete loss of activity upon methylation demonstrates that the free 5-OH is indispensable for tyrosinase engagement in the kojic acid–methimazole thioether chemotype.

Lead Optimization Benchmark for Dual-Action Inhibitors

For medicinal chemistry programs targeting multifunctional anti-melanogenic agents, compound 4 provides a quantitative baseline combining tyrosinase inhibition (diphenolase IC₅₀ = 1.29 mM, 28% improvement over kojic acid) with measurable DPPH radical scavenging activity (IC₅₀ = 4.09 mM) and a clean cellular safety profile [1]. Its well-defined potency across both enzymatic and cellular assays, coupled with publicly available synthetic methodology, positions it as a reproducible starting point for further structural optimization toward compounds with improved dual activity.

Application
Selection Property
Validation Focus
Enzyme kinetics studies
Noncompetitive inhibition mechanism, substrate-independent IC₅₀ context
Kinetic mode reproducibility across substrate concentrations
Cell-based melanogenesis screening
Reported intracellular melanin reduction, cytotoxicity endpoint context
Cell-model response reproducibility; cytotoxicity interference review
SAR pharmacophore mapping
5-OH essentiality with inactive 5-methoxy comparator
Confirming enolic hydroxyl requirement for target engagement
Dual-action inhibitor benchmarking
Tyrosinase inhibition and DPPH radical scavenging dual profile
Balancing dual activity in enzymatic and cellular assays
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